

# Rogaratinib's Kinase Selectivity: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rogaratinib*

Cat. No.: *B610551*

[Get Quote](#)

For researchers and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of **Rogaratinib's** inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) versus other kinases, supported by experimental data and detailed protocols.

**Rogaratinib** (BAY 1163877) is a potent, orally available, and selective pan-FGFR inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.<sup>[1][2][3]</sup> Deregulated FGFR signaling is a known driver in various cancers, making it a promising therapeutic target.<sup>[4][5]</sup> **Rogaratinib** has demonstrated broad antitumor activity in preclinical cancer models where FGFR is overexpressed and is currently under investigation in multiple clinical trials.<sup>[4][6][7][8][9]</sup>

## Comparative Kinase Inhibition Profile

To ascertain the selectivity of **Rogaratinib**, its inhibitory activity was assessed against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) and dissociation constant (K<sub>d</sub>) values, demonstrating a clear preference for the FGFR family.

| Kinase Target | IC50 (nM)  | Kd (nM)      |
|---------------|------------|--------------|
| FGFR1         | 1.8 - 11.2 | 1.6          |
| FGFR2         | <1         | 5.0          |
| FGFR3         | 9.2 - 18.5 | 7.8          |
| FGFR4         | 1.2 - 201  | 7.6          |
| VEGFR3 (FLT4) | 127 - 130  | Not Reported |
| CSF1R         | 166        | Not Reported |
| Tie2          | 1,300      | Not Reported |

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[10\]](#)

The data clearly indicates that **Rogaratinib** is significantly more potent against all four FGFR isoforms compared to other tested receptor tyrosine kinases such as VEGFR3, CSF1R, and Tie2.[\[4\]](#)

Further comprehensive profiling using KINOMEscan™ technology, which assesses binding to 468 kinases, confirmed **Rogaratinib**'s high selectivity. At a concentration of 100 nM, significant competition binding (>65%) was observed for only four non-mutant kinases besides the FGFR family. Even at a higher concentration of 1 μM, only 18 additional kinases showed significant binding.[\[1\]](#)[\[4\]](#)

## Experimental Protocols

The determination of **Rogaratinib**'s kinase inhibition profile involves standardized biochemical assays.

## Radiometric Kinase Activity Assays

This method is employed to measure the enzymatic activity of the target kinase in the presence of the inhibitor.

Objective: To determine the IC50 values of **Rogaratinib** against FGFR1, FGFR2, FGFR3, FGFR4, and other selected kinases.

**Principle:** The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

**General Protocol:**

- **Reaction Setup:** A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and radiolabeled ATP (e.g., [ $\gamma$ -33P]ATP) in a suitable buffer.
- **Inhibitor Addition:** **Rogaratinib** is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.
- **Reaction Termination:** The reaction is stopped, typically by adding a solution that denatures the kinase or by spotting the mixture onto a filter membrane that binds the substrate.
- **Washing:** The filter membranes are washed to remove unincorporated radiolabeled ATP.
- **Detection:** The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition at each **Rogaratinib** concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cancer | Study 20252 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 7. Phase 2 Study of Rogaratinib (BAY 1163877) in the Treatment of Patients with Sarcoma Harboring Alterations in Fibroblast Growth Factor Receptor (FGFR) 1-4 and SDH-deficient Gastrointestinal Stromal Tumor (GIST) | Dana-Farber Cancer Institute [dana-farber.org]
- 8. Facebook [cancer.gov]
- 9. Rogaratinib Plus Atezolizumab in Cisplatin-Ineligible Patients With FGFR RNA-Overexpressing Urothelial Cancer: The FORT-2 Phase 1b Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Rogaratinib's Kinase Selectivity: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610551#validating-rogaratinib-s-selectivity-for-fgfr-over-other-kinases>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)